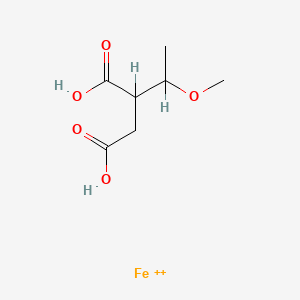
Iron(2+);2-(1-methoxyethyl)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+);2-(1-methoxyethyl)butanedioic acid is a coordination compound that combines iron in its +2 oxidation state with 2-(1-methoxyethyl)butanedioic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of iron(2+) makes it a valuable compound for studying redox reactions and its interactions with organic ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+);2-(1-methoxyethyl)butanedioic acid typically involves the reaction of iron(2+) salts, such as iron(2+) sulfate or iron(2+) chloride, with 2-(1-methoxyethyl)butanedioic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate the formation of the coordination complex. The reaction mixture is then heated to promote the formation of the desired compound, followed by purification through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of iron(2+) salt and the solvent system can vary depending on the desired purity and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure efficient production. The final product is typically purified using techniques such as recrystallization, filtration, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+);2-(1-methoxyethyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) under appropriate conditions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to iron(2+) using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can occur, where the 2-(1-methoxyethyl)butanedioic acid ligand is replaced by other ligands, such as ethylenediamine or bipyridine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen in acidic or basic media.
Reduction: Sodium borohydride, hydrazine, and other reducing agents in aqueous or alcoholic solutions.
Substitution: Various ligands in the presence of coordinating solvents like ethanol or acetonitrile.
Major Products
Oxidation: Iron(3+) complexes with modified ligands.
Reduction: Regeneration of the iron(2+) complex.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron(2+);2-(1-methoxyethyl)butanedioic acid has several scientific research applications:
Chemistry: Used as a model compound to study redox reactions and coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.
Industry: Utilized in catalysis, particularly in redox reactions and as a precursor for other iron-containing compounds.
Wirkmechanismus
The mechanism of action of Iron(2+);2-(1-methoxyethyl)butanedioic acid involves its ability to undergo redox reactions, where the iron(2+) center can be oxidized or reduced. This redox activity is crucial for its interactions with biological molecules and its potential therapeutic effects. The compound can interact with various molecular targets, including enzymes and proteins involved in iron metabolism and transport pathways.
Vergleich Mit ähnlichen Verbindungen
Iron(2+);2-(1-methoxyethyl)butanedioic acid can be compared with other iron(2+) coordination compounds, such as:
Iron(2+);ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with strong binding affinity for iron(2+).
Iron(2+);citrate: Commonly used in biological studies for its role in iron transport and metabolism.
Iron(2+);oxalate: Known for its redox properties and use in various chemical reactions.
The uniqueness of this compound lies in its specific ligand structure, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H12FeO5+2 |
|---|---|
Molekulargewicht |
232.01 g/mol |
IUPAC-Name |
iron(2+);2-(1-methoxyethyl)butanedioic acid |
InChI |
InChI=1S/C7H12O5.Fe/c1-4(12-2)5(7(10)11)3-6(8)9;/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11);/q;+2 |
InChI-Schlüssel |
ZLJFOFQEJICJIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CC(=O)O)C(=O)O)OC.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
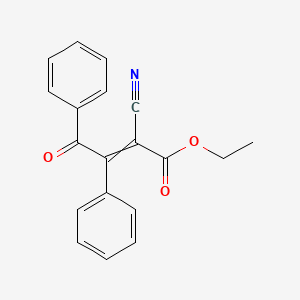
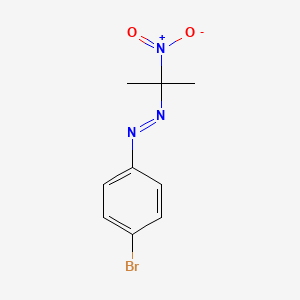
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
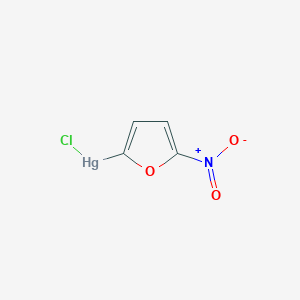
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
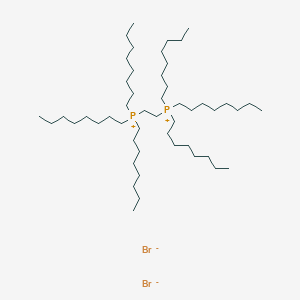
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
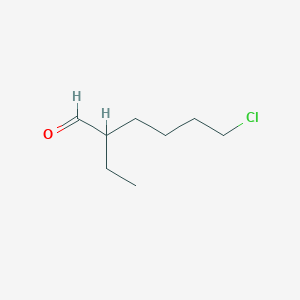
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
